molecular formula C6H6ClN3O2 B2507730 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one CAS No. 2108732-80-3

3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one

Cat. No. B2507730
CAS RN: 2108732-80-3
M. Wt: 187.58
InChI Key: SDSYIPLWKSPFJT-UHFFFAOYSA-N
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Description

The compound "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" appears to be a derivative of dihydrofuran substituted with a chlorinated triazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related heterocyclic compounds and their synthetic utility. For instance, 3-chloro-4,5-dihydrofuran is mentioned as a versatile synthetic building block that can be functionalized at the 2-position, leading to various derivatives . This suggests that the compound may also serve as a useful intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves metalation with butyllithium followed by treatment with electrophilic reagents . This method could potentially be applied to the synthesis of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" by choosing appropriate electrophiles that would introduce the triazole ring. Additionally, the formation of bi(tri)cyclic compounds from reactions of chlorinated oxazinones with diazo compounds or sodium azide, as mentioned in paper , could provide a pathway to synthesize the triazole ring, which could then be attached to the dihydrofuran moiety.

Molecular Structure Analysis

The molecular structure of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" would likely feature a five-membered dihydrofuran ring fused with a triazole ring containing a chlorine atom. The presence of heteroatoms such as nitrogen in the triazole ring and oxygen in the dihydrofuran ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the chloro substituent and the heterocyclic structures. The chloro group could undergo nucleophilic substitution reactions, while the triazole and dihydrofuran rings could participate in various ring-opening or ring-closing reactions under different conditions . The electrophilic nature of the compound could also allow for further functionalization through reactions with nucleophiles.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" are not provided in the papers, we can infer that the compound would exhibit properties typical of chlorinated heterocycles. These might include moderate to high polarity due to the heteroatoms, potential for hydrogen bonding, and a certain degree of thermal stability. The presence of the chlorine atom could also impart lipophilicity, affecting the compound's solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Optimization

1-(3-(4-chlorophenyl)-5-methylthio-1H-1,2,4-triazol-1-yl)-butan-1-one was utilized as an inhibitor for human dihydroorotate dehydrogenase (HsDHODH) for structural optimization, leading to the design and synthesis of novel triazole derivatives as potent HsDHODH inhibitors. This highlights the compound's role in the development of inhibitors for biological enzymes (Gong et al., 2017).

Spectroscopic Studies and Molecular Behavior

The compound was subject to spectroscopic studies, including GIAO NMR calculations. The results provide insights into its structural and electronic behavior, valuable for understanding its interactions at the molecular level (Yüksek et al., 2005).

Crystallographic Analysis

The compound's crystal structure was analyzed, revealing the dihedral angles and interactions within its molecular framework. This information is crucial for understanding its solid-state properties and potential applications in material science (Kang et al., 2015).

Quantum Chemical Calculations

Quantum chemical calculations were performed to understand the compound's structural, vibrational frequencies, and nuclear magnetic shielding constants. This theoretical approach aids in predicting its behavior in various conditions and potential applications in materials science (Evecen et al., 2018).

properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYIPLWKSPFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N2C=NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one

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